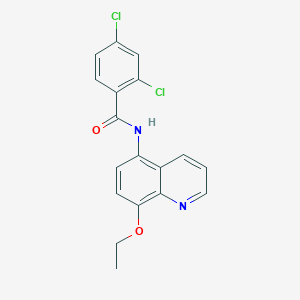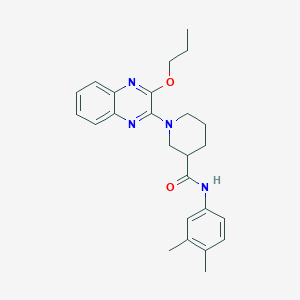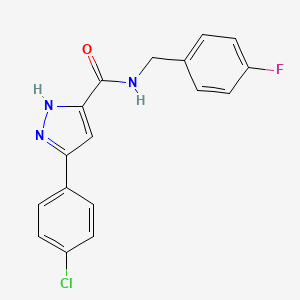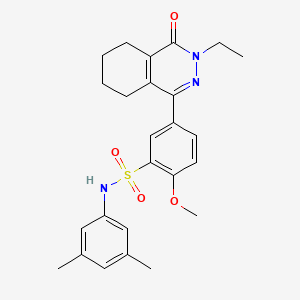
2,4-dichloro-N-(8-ethoxyquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 8-ethoxyquinoline-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
化学反応の分析
Types of Reactions
2,4-Dichloro-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium hydride, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolines.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 8-ethoxyquinoline-5-amine.
科学的研究の応用
2,4-Dichloro-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of 2,4-dichloro-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-(2-chlorophenyl)benzamide
- 2,4-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
Uniqueness
2,4-Dichloro-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of the quinoline moiety, which imparts distinct biological and chemical properties. The ethoxy group at the 8-position of the quinoline ring further enhances its solubility and bioavailability, making it a promising candidate for various applications .
特性
分子式 |
C18H14Cl2N2O2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-16-8-7-15(13-4-3-9-21-17(13)16)22-18(23)12-6-5-11(19)10-14(12)20/h3-10H,2H2,1H3,(H,22,23) |
InChIキー |
ANDZQOJSDZLWIR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11303864.png)
![2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11303873.png)

![4-[({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11303880.png)


![1-(2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B11303906.png)
![3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B11303912.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B11303920.png)
![4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303927.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303936.png)
![3-[({2-[(2-Methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid](/img/structure/B11303937.png)

